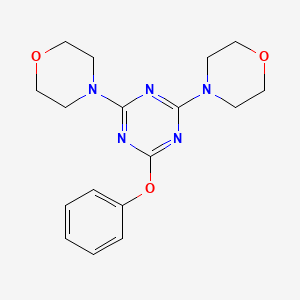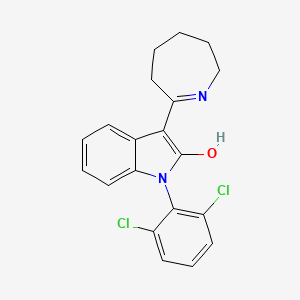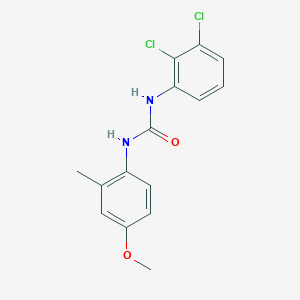
N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)urea, also known as Diuron, is a widely used herbicide in agriculture and horticulture. It belongs to the family of substituted ureas and is known for its broad-spectrum weed control properties. Diuron has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
作用机制
N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)urea acts by inhibiting photosynthesis in plants. It blocks the electron transport chain in photosystem II, which reduces the production of ATP and NADPH. This leads to a decrease in the synthesis of carbohydrates and ultimately results in the death of the plant. The mechanism of action has been extensively studied and is well-understood.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has been shown to have a range of biochemical and physiological effects on plants. It can cause chlorosis, necrosis, and stunting of plant growth. It can also affect the uptake and transport of nutrients in plants. N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has been shown to have little to no effect on soil microorganisms and is considered to have a low environmental impact.
实验室实验的优点和局限性
N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)urea is a widely used herbicide in laboratory experiments due to its broad-spectrum weed control properties. It is relatively easy to apply and has a low environmental impact. However, it can be toxic to some plant species at high concentrations, which can limit its use in certain experiments.
未来方向
There are several areas of future research related to N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)urea. One area of interest is the development of new herbicides based on the structure of N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)urea. Another area of interest is the study of the long-term effects of N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)urea on soil microorganisms and the environment. Additionally, there is a need for further research on the potential use of N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)urea in controlling invasive plant species in natural ecosystems.
Conclusion:
In conclusion, N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)urea is a widely used herbicide in agriculture and horticulture. It has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects. N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)urea is a valuable tool in laboratory experiments due to its broad-spectrum weed control properties and low environmental impact. There are several areas of future research related to N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)urea, including the development of new herbicides and the study of its long-term effects on the environment.
合成方法
N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)urea can be synthesized by the reaction of 2,3-dichloroaniline and 4-methoxy-2-methylaniline with phosgene. The resulting product is then treated with urea to yield N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)urea. The synthesis method is well-established and has been extensively studied.
科学研究应用
N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has been widely used in agriculture and horticulture for weed control. It is effective against a broad range of weeds and is used in a variety of crops, including cotton, sugarcane, and citrus. N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has also been studied for its potential use in controlling invasive plant species in natural ecosystems.
属性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-8-10(21-2)6-7-12(9)18-15(20)19-13-5-3-4-11(16)14(13)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMYWYUDLGEQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


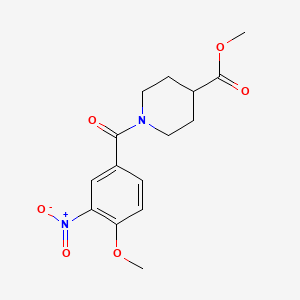
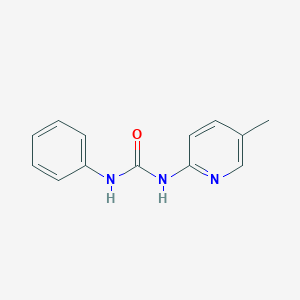
![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5748486.png)
![3-nitrobenzaldehyde [3-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5748489.png)
![2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5748494.png)
![2-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5748496.png)
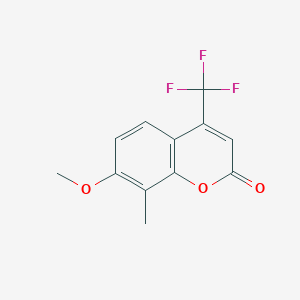
![4-tert-butyl-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5748506.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-oxo-2-(1-pyrrolidinyl)acetamide](/img/structure/B5748528.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5748542.png)
